molecular formula C15H29N3 B11743518 heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11743518
M. Wt: 251.41 g/mol
InChI Key: SIRGNUORDYRNDL-UHFFFAOYSA-N
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Description

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that belongs to the class of amines It features a heptyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can be achieved through several synthetic routesFor instance, a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be used to form the pyrazole ring . Subsequent alkylation reactions introduce the heptyl and 2-methylpropyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation or recrystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Reduced forms with altered functional groups

    Substitution: Brominated derivatives at the benzylic position

Scientific Research Applications

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in biological processes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H29N3

Molecular Weight

251.41 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]heptan-1-amine

InChI

InChI=1S/C15H29N3/c1-4-5-6-7-8-10-16-12-15-9-11-17-18(15)13-14(2)3/h9,11,14,16H,4-8,10,12-13H2,1-3H3

InChI Key

SIRGNUORDYRNDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=NN1CC(C)C

Origin of Product

United States

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